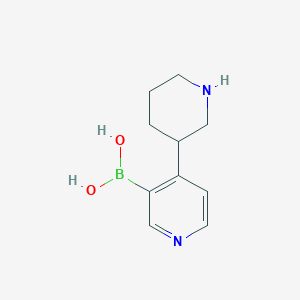![molecular formula C12H22BNO2 B14074617 (1S)-1-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0(2),]decan-4-yl]ethan-1-amine](/img/structure/B14074617.png)
(1S)-1-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0(2),]decan-4-yl]ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-BoroAla-(-)-Pinanediol is a chiral boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a boron atom bonded to an alanine derivative and a pinanediol moiety. The chirality of (S)-BoroAla-(-)-Pinanediol makes it a valuable tool in asymmetric synthesis and catalysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-BoroAla-(-)-Pinanediol typically involves the reaction of a boronic acid with an alanine derivative in the presence of a pinanediol protecting group. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum to facilitate the formation of the desired product. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the boronic acid.
Industrial Production Methods
In an industrial setting, the production of (S)-BoroAla-(-)-Pinanediol may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the pure compound.
化学反应分析
Types of Reactions
(S)-BoroAla-(-)-Pinanediol undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, sodium perborate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Coupling reagents: Palladium catalysts, base (e.g., potassium carbonate).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds, while oxidation reactions may produce boronic esters.
科学研究应用
(S)-BoroAla-(-)-Pinanediol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a catalyst in asymmetric synthesis.
Biology: Employed in the development of boron-containing drugs and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism by which (S)-BoroAla-(-)-Pinanediol exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in chemical biology. The compound’s chirality also allows it to participate in enantioselective reactions, targeting specific molecular pathways.
相似化合物的比较
(S)-BoroAla-(-)-Pinanediol can be compared with other boronic acid derivatives, such as:
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
What sets (S)-BoroAla-(-)-Pinanediol apart is its chiral nature and the presence of the pinanediol moiety, which enhances its stability and reactivity in asymmetric synthesis. This uniqueness makes it a valuable compound in both academic research and industrial applications.
属性
分子式 |
C12H22BNO2 |
|---|---|
分子量 |
223.12 g/mol |
IUPAC 名称 |
1-[(2R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine |
InChI |
InChI=1S/C12H22BNO2/c1-7(14)13-15-10-6-8-5-9(11(8,2)3)12(10,4)16-13/h7-10H,5-6,14H2,1-4H3/t7?,8?,9?,10?,12-/m1/s1 |
InChI 键 |
AKMVYVLKQCECJH-LZMNGIARSA-N |
手性 SMILES |
B1(OC2CC3CC([C@]2(O1)C)C3(C)C)C(C)N |
规范 SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



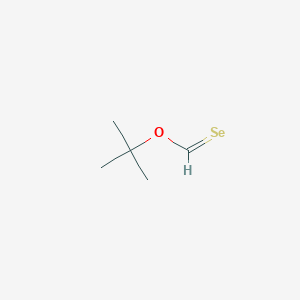
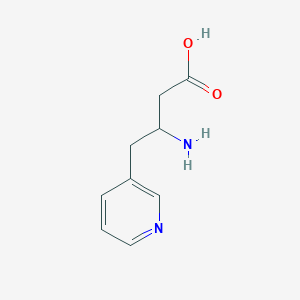
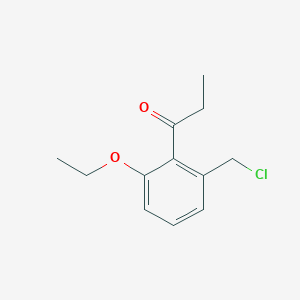

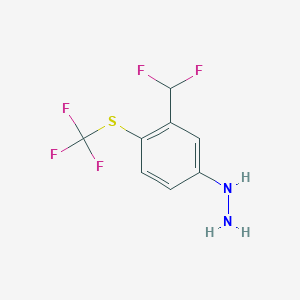
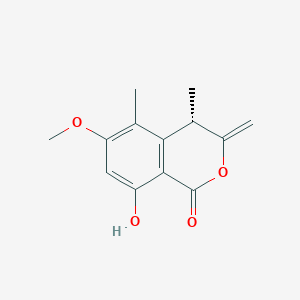

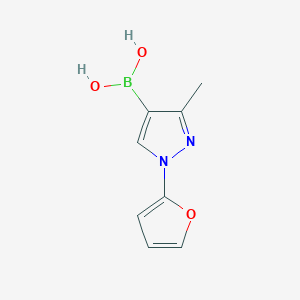
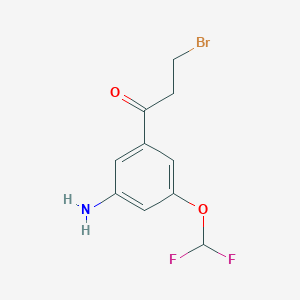


![9,9'-(Oxybis([1,1'-biphenyl]-4',3-diyl))bis(9H-carbazole)](/img/structure/B14074604.png)
